3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one
Description
Kojic acid, a natural fungal metabolite, is widely studied for its ability to suppress melanin synthesis by inhibiting tyrosinase, a key enzyme in the melanogenesis pathway . The compound features a pyran-4-one core modified with a hydroxymethyl group at position 6 and a thiomorpholin-4-ylmethyl substituent at position 2. Thiomorpholine, a sulfur-containing heterocycle, may enhance lipophilicity and binding interactions compared to morpholine or piperidine analogs. Molecular docking and dynamics simulations suggest that such derivatives interact with key residues in the tyrosinase active site, making them candidates for treating hyperpigmentation disorders .
Properties
IUPAC Name |
3-hydroxy-6-(hydroxymethyl)-2-(thiomorpholin-4-ylmethyl)pyran-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c13-7-8-5-9(14)11(15)10(16-8)6-12-1-3-17-4-2-12/h5,13,15H,1-4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZONZCZNBPWZAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=C(C(=O)C=C(O2)CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one typically involves multi-step organic reactions. One common route starts with the formation of the pyranone ring, followed by the introduction of the hydroxyl and hydroxymethyl groups. The thiomorpholinylmethyl group is then added through nucleophilic substitution reactions.
Formation of Pyranone Ring: The pyranone ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diketone or ketoester.
Introduction of Hydroxyl and Hydroxymethyl Groups: These groups can be introduced through hydroxylation and formylation reactions, respectively.
Addition of Thiomorpholinylmethyl Group: This step involves the nucleophilic substitution of a halomethyl derivative with thiomorpholine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as flow chemistry and microwave-assisted synthesis may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The pyranone ring can be reduced to form a dihydropyranone derivative.
Substitution: The thiomorpholinylmethyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydropyranone derivatives.
Substitution: Formation of various substituted pyranone derivatives.
Scientific Research Applications
3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It can be used as a probe to study various biological processes and pathways.
Industrial Applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with target molecules, while the thiomorpholinylmethyl group can participate in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Thiomorpholin-4-ylmethyl vs. Piperidin-1-ylmethyl (CAS 82647-26-5)
4-Methylpiperazinylmethyl Derivative (CAS 90293-63-3)
The 4-methylpiperazinyl substituent introduces a basic nitrogen and a methyl group, which could enhance solubility in aqueous environments. This modification might improve pharmacokinetic properties but could reduce tyrosinase affinity if steric hindrance occurs .
Compound 4h: (3-Nitrophenyl)(Pyridin-2-ylamino)methyl Derivative
Compound 4h (C₁₉H₁₇N₃O₇) exhibits the lowest IC₅₀ among tested derivatives, with uncompetitive inhibition confirmed via Lineweaver-Burk plots . The nitro and pyridine groups likely form strong electrostatic interactions with tyrosinase, a feature absent in the thiomorpholinyl analog. This suggests that electron-withdrawing groups enhance inhibitory potency .
Antimicrobial Pyranone Derivatives (e.g., Compound 8c)
3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-carboxamide derivatives, such as 8c (), replace the thiomorpholinyl group with a methylcoumarin-linked carboxamide. This structural shift redirects activity from tyrosinase inhibition to antimicrobial effects, with 8c showing MIC values of 8–32 µg/mL against Staphylococcus aureus and Candida krusei .
Physicochemical and Stability Properties
Stability data from (Table 1) highlight that substituents significantly influence pyranone stability. For example:
- Entry 30 : 3-Hydroxy-6-(hydroxymethyl)-2-methyl-4H-pyran-4-one has a stability score of 6.47.
- Entry 29 : 5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one scores 6.04.
Inhibition Mechanisms
While compound 4h operates via uncompetitive inhibition, binding to the enzyme-substrate complex , the thiomorpholinyl derivative’s mode of action remains unconfirmed. Structural similarities suggest a comparable mechanism, but the sulfur atom might enable unique interactions (e.g., hydrogen bonding or van der Waals forces) that warrant further kinetic studies.
Biological Activity
3-Hydroxy-6-(hydroxymethyl)-2-[(thiomorpholin-4-yl)methyl]-4H-pyran-4-one is a synthetic compound belonging to the pyranone class, characterized by its unique structural features, including a hydroxymethyl group and a thiomorpholine moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound exhibits notable chemical reactivity due to its functional groups, which facilitate interactions with various biological targets.
Antiviral Activity
Research indicates that derivatives of 3-hydroxy-pyranones, including this compound, exhibit significant antiviral properties. Notably, some studies suggest potential inhibitory effects against HIV integrase, a crucial enzyme for viral replication. The presence of the thiomorpholine group may enhance the compound's ability to interact with viral proteins or cellular targets involved in the viral life cycle.
Antimicrobial Properties
The antimicrobial activity of 3-hydroxy-pyranones has been documented, with several derivatives demonstrating effectiveness against various bacterial strains. The hydroxymethyl group may contribute to enhanced solubility and interaction with microbial membranes, leading to increased antimicrobial efficacy .
Comparative Analysis of Related Compounds
To better understand the biological potential of this compound, a comparison with structurally related compounds is useful. The following table summarizes key structural features and biological activities of similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Hydroxy-6-methylpyranone | Methyl group instead of hydroxymethyl | Antimicrobial properties |
| 3-Hydroxyflavone | Flavonoid backbone | Antioxidant activity |
| 3-Hydroxycoumarin | Coumarin core | Anticoagulant effects |
The presence of both hydroxymethyl and thiomorpholine groups in our compound distinguishes it from other derivatives, enhancing its potential for specific biological interactions and therapeutic applications.
The proposed mechanism of action for this compound involves interaction with metal ions and proteins that play critical roles in various biological processes. Interaction studies suggest that this compound may act as a chelator for certain metal ions, which can influence enzymatic activities and cellular signaling pathways .
Case Studies
While direct case studies specifically focusing on the biological activity of this compound are scarce, related research provides insight into its potential applications:
- Antiviral Studies : Investigations into pyranone derivatives have highlighted their ability to inhibit viral replication through enzyme inhibition.
- Antileishmanial Research : Studies on structurally similar compounds have demonstrated effective growth inhibition of Leishmania species in vitro, suggesting that further exploration into this compound could yield valuable findings.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
